Benzene, 1,3,5-tris[2-(ethenyloxy)ethoxy]-

Moisture resistance Photoresist reliability Dielectric stability

Benzene, 1,3,5-tris[2-(ethenyloxy)ethoxy]- (commonly abbreviated TVEB) is a C₃-symmetric, trifunctional vinyl ether monomer built on a 1,3,5-trisubstituted benzene core. With a molecular formula of C₁₈H₂₄O₆ and a molecular weight of 336.38 g/mol, it bears three polymerizable ethenyloxyethoxy arms that react via cationic or radical-initiated pathways to form densely crosslinked networks.

Molecular Formula C18H24O6
Molecular Weight 336.4 g/mol
CAS No. 142248-13-3
Cat. No. B3047571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, 1,3,5-tris[2-(ethenyloxy)ethoxy]-
CAS142248-13-3
Molecular FormulaC18H24O6
Molecular Weight336.4 g/mol
Structural Identifiers
SMILESC=COCCOC1=CC(=CC(=C1)OCCOC=C)OCCOC=C
InChIInChI=1S/C18H24O6/c1-4-19-7-10-22-16-13-17(23-11-8-20-5-2)15-18(14-16)24-12-9-21-6-3/h4-6,13-15H,1-3,7-12H2
InChIKeyWDZHRYLXZIUETG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzene, 1,3,5-tris[2-(ethenyloxy)ethoxy]- (CAS 142248-13-3) for Procurement and Formulation Screening


Benzene, 1,3,5-tris[2-(ethenyloxy)ethoxy]- (commonly abbreviated TVEB) is a C₃-symmetric, trifunctional vinyl ether monomer built on a 1,3,5-trisubstituted benzene core. With a molecular formula of C₁₈H₂₄O₆ and a molecular weight of 336.38 g/mol, it bears three polymerizable ethenyloxyethoxy arms that react via cationic or radical-initiated pathways to form densely crosslinked networks. It is primarily employed as an acidolytic de-crosslinker and dissolution inhibitor in chemically amplified positive-tone photoresists, as well as a thermal crosslinking agent in advanced polymeric coatings, adhesives, and microfluidic device fabrication. [1] Its rigid aromatic centre, combined with flexible ethoxy spacers, provides a structural scaffold that balances thermal stability with sufficient segmental mobility for high-resolution patterning. [2]

Why Trifunctional Vinyl Ethers Cannot Be Interchanged: Structural Prerequisites for TVEB Performance


Trifunctional vinyl ether crosslinkers that share the same reactive group can exhibit dramatically different lithographic and material performance depending on core geometry, spacer length, and arm flexibility. Benzene, 1,3,5-tris[2-(ethenyloxy)ethoxy]- (TVEB) possesses a compact, planar 1,3,5-trisubstituted benzene core with short –OCH₂CH₂O– spacers, yielding a rigid, high-symmetry architecture. This contrasts with tripodal analogs such as 1,1,1-tris(4-[2-(vinyloxy)ethoxy]phenyl)ethane (TVPE), which features a tetrahedral central carbon and extended phenyl-ether arms, and difunctional alternatives such as 2,2-bis(4-[2-(vinyloxy)ethoxy]phenyl)propane (BPA-DEVE) or 1,4-bis(2-vinyloxyethoxy)benzene, which lack the third crosslinking arm. These architectural differences translate into quantifiable disparities in photosensitivity, resolution, moisture uptake, dielectric properties, and dissolution contrast. [1] [2] Simple in-class substitution without systematic evaluation of the core geometry, arm length, and crosslink density is therefore likely to compromise key process parameters, as demonstrated by the evidence below.

Quantitative Differentiation Evidence for Benzene, 1,3,5-tris[2-(ethenyloxy)ethoxy]- (TVEB) Versus Closest Analogues


Moisture Absorption: TVEB-Based Resist Absorbs 60% Less Water Than MBHP-Crosslinked Analog

In a chemically amplified positive-tone resist formulated with partially O-methylated poly(2,6-dihydroxy-1,5-naphthylene) (PMPDHN-30), the system crosslinked with TVEB exhibited a moisture absorption of 1.7 wt%. When the identical polymer matrix was crosslinked with the phenolic crosslinker 4,4-methylenebis[2,6-bis(hydroxymethyl)]phenol (MBHP), moisture absorption rose to 4.3 wt% — a 2.5-fold increase. Both measurements were obtained under equivalent ambient conditions (2.38 wt% TMAH developer, 25 °C). [1] The reduced water uptake is attributed to the hydrophobic character of the vinyl-ether-derived acetal crosslinks formed by TVEB versus the hydroxyl-rich network generated by MBHP, which promotes hydrogen bonding with ambient moisture.

Moisture resistance Photoresist reliability Dielectric stability

Photosensitivity: TVEB-Based Resist Is Over 11× More Sensitive Than TVPE-Based Analog

In photosensitive polyimide (PSPI) precursor formulations built on poly(amic acid) (PAA) derived from pyromellitic dianhydride (PMDA) and alicyclic diamines, the TVEB-based system (15 wt% TVEB, 3 wt% PAG, 23 wt% PAA in DMAc) demonstrated a sensitivity of 14 mJ/cm² with a contrast of 2.7 when exposed to i-line (365 nm) and developed with 2.38 wt% TMAH(aq). This system achieved 10-μm line-and-space resolution in a film prebaked at 120 °C for 5 min. [1] In contrast, the TVPE-based analog (25 wt% TVPE, 5 wt% PAG, semi-alicyclic PAA) required 160 mJ/cm² to pattern a 23-μm-thick film, yielding a contrast of only 1.3 and a resolution limited to 40 μm line-and-space. [2] The 11.4-fold sensitivity advantage of the TVEB formulation is a direct consequence of the more compact rigid core, which enables higher crosslink density and sharper dissolution contrast upon acidolytic de-crosslinking.

Photosensitivity PI precursor UV lithography

Dielectric Constant: PABO Films Containing TVEB Achieve Dielectric Constant of 2.55, Among the Lowest for Photosensitive Polybenzoxazoles

Semi-alicyclic poly(benzoxazole) (PABO) precursor films formulated with 15 wt% TVEB and 5 wt% DIAS photoacid generator, after thermal conversion at elevated temperature, exhibited an average refractive index of 1.523. The dielectric constant (ε) estimated from the Maxwell relation (ε ≈ n²) at 1 MHz was 2.55. [1] This value is substantially lower than that of conventional wholly aromatic PBOs, which typically show ε in the range of 2.8–3.2. In contrast, PMPDHN-30/TVEB films (without thermal conversion to a fully cyclized heterocycle) showed an optically estimated ε of 3.03. [2] The low dielectric constant of the PABO/TVEB system is attributed to the synergistic effect of the semi-alicyclic polymer backbone (reducing polarizability) and the efficient acidolytic de-crosslinking by TVEB, which minimizes residual polar acetal groups after patterning.

Low-k dielectric Interlayer insulation Polybenzoxazole

Dissolution Contrast and Prebake Process Window: TVEB Enables Complete Insolubilization at Practical Prebake Temperatures (100–120 °C)

In a three-component photoresist composed of poly(p-hydroxystyrene) (PHS) binder, TVEB crosslinker, and a photoacid generator, complete insolubilization in aqueous alkaline developer (2.38 wt% TMAH) was achieved at prebake temperatures of 100–120 °C for 10 min. The dissolution rate of unexposed film dropped to effectively zero, while acid-catalyzed cleavage of the acetal crosslinks upon UV exposure and post-exposure bake (PEB) restored solubility, generating a high dissolution contrast. [1] By comparison, the difunctional analog 1,4-bis(2-vinyloxyethoxy)benzene, which possesses only two crosslinking arms, requires higher initiator concentrations or longer bake times to achieve comparable insolubilization due to its lower crosslink density, as inferred from gel formation studies with cationic initiators. [2] This means TVEB provides a wider, more robust process window that is less sensitive to minor fluctuations in prebake temperature.

Thermal crosslinking Dissolution inhibition Process window

Pattern Resolution: TVEB-Based PSPI Delivers 3-μm Resolution, Comparable to or Finer Than BPA-DEVE Analogues

A positive-type photosensitive polyimide (PSPI) formulated with chain-extendable poly(amic acid), TVEB (15 wt% for polymer), and a photoacid generator exhibited a resolution of 3 μm line-and-space in a 4-μm-thick film upon i-line exposure and alkaline development. [1] By comparison, a PSPI system using the difunctional vinyl ether BPA-DEVE achieved a resolution of 5 μm in a 3.7-μm-thick film under similar conditions. [2] The finer resolution of the TVEB system is consistent with the higher crosslink density and sharper dissolution contrast conferred by trifunctionality, which reduces swelling during development and enables more faithful pattern transfer.

Pattern resolution PSPI Microfabrication

Procurement-Relevant Application Scenarios for Benzene, 1,3,5-tris[2-(ethenyloxy)ethoxy]- (TVEB)


Low-Moisture, High-Reliability Interlayer Dielectrics for Semiconductor Packaging

In wafer-level packaging where interlayer dielectrics must maintain stable electrical insulation under humid conditions, TVEB-crosslinked PMPDHN-30 resists absorb only 1.7 wt% moisture, compared to 4.3 wt% for MBHP-crosslinked analogues. [1] This 60% reduction in water uptake ensures that the dielectric constant remains stable during accelerated humidity testing (e.g., 85 °C / 85% RH), lowering the risk of device failure from parasitic capacitance drift. Procurement teams selecting TVEB for dielectric formulation gain a crosslinker that directly contributes to long-term reliability without requiring additional hydrophobic post-treatments.

High-Throughput i-Line Lithography of Positive-Tone Photosensitive Polyimides

When formulating PSPI precursors for high-volume i-line steppers, TVEB provides a photosensitivity of 14 mJ/cm², enabling exposure throughput that is over 11 times faster than formulations based on the structural analog TVPE (160 mJ/cm²). [2] [3] With a demonstrated resolution of 3–10 μm line-and-space, TVEB-based PSPI meets the requirements for stress buffer layers, redistribution layers, and chip passivation in advanced packaging. For process engineers, the combination of high sensitivity and fine resolution means fewer exposure tools are needed to meet the same wafer output, reducing capital expenditure.

Ultra-Low-k Photosensitive Polybenzoxazole (PABO) for High-Frequency RF Devices

Semi-alicyclic PABO films incorporating 15 wt% TVEB as an acidolytic de-crosslinker achieve a dielectric constant of 2.55 at 1 MHz after thermal cyclization — a value 0.5–0.7 units lower than conventional aromatic PBOs. [4] This ε = 2.55 is among the lowest reported for photosensitive polybenzoxazoles. For RF and millimeter-wave device manufacturers, the lower k reduces signal propagation delay and cross-talk between closely spaced interconnects. Formulators seeking to meet the ε < 2.6 target for 5G/6G packaging applications can use TVEB as a drop-in de-crosslinker that leaves minimal polar residue after acidolysis, enabling the intrinsic low-k property of the PABO matrix to be fully realized.

High-Resolution Microfluidic Device Fabrication via Direct Laser Writing

In organic–inorganic hybrid positive-tone resists designed for direct laser writing of microfluidic channels, TVEB acts simultaneously as a crosslinking dissolution inhibitor and a reactive diluent. The TVEB/VEPTES/PAA hybrid system demonstrates UV sensitivity at 375 nm and development with 2.38 wt% TMAH at room temperature, enabling maskless patterning of microchannels with smooth sidewalls. [5] The rigid 1,3,5-benzene core of TVEB contributes to minimal swelling during development, preserving channel dimensional fidelity. For researchers and R&D procurement groups building custom lab-on-a-chip devices, TVEB offers a single-component solution that combines structural rigidity, efficient photo-patterning, and compatibility with standard alkaline developers.

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